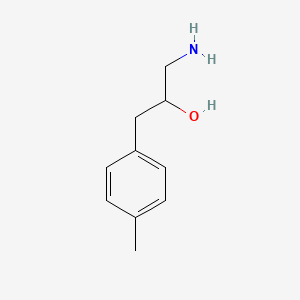
1-Amino-3-(4-methylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-methylacetophenone, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine donor . Another method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone, resulting in the formation of the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts, such as immobilized whole-cell biocatalysts with transaminase activity. This method offers an environmentally friendly and economically attractive approach to synthesizing enantiopure ®- and (S)-enantiomers of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.
Reduction: Formation of 1-amino-3-(4-methylphenyl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-3-(4-methylphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can act as a ligand for enzymes and receptors, influencing their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-(4-methylphenyl)propan-2-ol: Similar structure but with a different position of the amino group.
1-Amino-3-(4-methoxyphenyl)propan-2-ol: Contains a methoxy group instead of a methyl group.
1-Amino-3-(4-chlorophenyl)propan-2-ol: Contains a chlorine atom instead of a methyl group.
Uniqueness
1-Amino-3-(4-methylphenyl)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the para position of the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-amino-3-(4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3 |
Clave InChI |
DNTKUYPEHLUNDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Benzyloxy)carbonyl]amino}-4-tert-butyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13186668.png)
![Methyl[2-(quinolin-2-yl)ethyl]amine](/img/structure/B13186671.png)
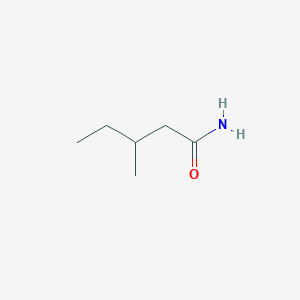
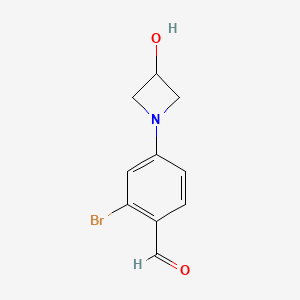

![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)

amine](/img/structure/B13186708.png)
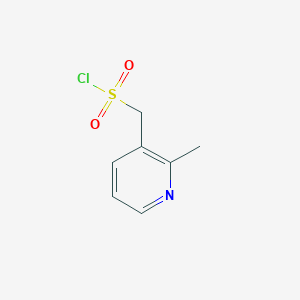
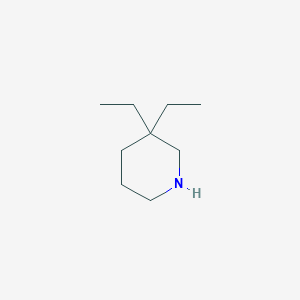
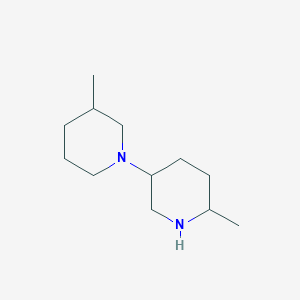
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)

